5-Bromo-1-chloro-3-fluoro-2-methylbenzene

Suzuki-Miyaura Coupling Chemoselectivity C-C Bond Formation

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a tri-halogenated toluene derivative bearing bromo, chloro, and fluoro substituents on a single aromatic ring. With the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol, this compound is categorized as a halogenated aromatic hydrocarbon.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 1806058-46-7
Cat. No. B1403682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-3-fluoro-2-methylbenzene
CAS1806058-46-7
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)Br)F
InChIInChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
InChIKeyZBERASGCRWMSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-chloro-3-fluoro-2-methylbenzene (CAS 1806058-46-7): A Defined Polyhalogenated Aromatic Intermediate for Precise Molecular Assembly


5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a tri-halogenated toluene derivative bearing bromo, chloro, and fluoro substituents on a single aromatic ring . With the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol, this compound is categorized as a halogenated aromatic hydrocarbon . Its core utility lies in its function as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research [1]. The compound's availability at defined purities, commonly 96-97%, and its characterization by standard analytical methods (NMR, HPLC, GC) establish it as a reproducible starting material for chemical development .

The Selection Imperative for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene: Why Its Specific Substitution Pattern Cannot Be Replaced by Analogs


The selection of a polyhalogenated aromatic intermediate is not a generic decision, as the specific pattern of halogen and alkyl substituents (1,2,3,5-substitution in this case) dictates its reactivity and function in downstream synthesis . Simple interchange with a different regioisomer (e.g., 1-Bromo-4-chloro-3-fluoro-2-methylbenzene) or a compound with a varied halogen set (e.g., swapping Br for I) can lead to profound differences in key reaction outcomes [1]. These differences include altered rates in cross-coupling reactions, changes in the physical properties of final products (e.g., LogP, metabolic stability), and potential failure to achieve the desired molecular geometry or electronic profile in target molecules [2]. Therefore, procurement must be based on the specific, quantifiable differentiation of this compound, as outlined below.

Quantitative Evidence Guide: Benchmarks for Evaluating 5-Bromo-1-chloro-3-fluoro-2-methylbenzene vs. Closest Analogs


Cross-Coupling Reactivity: Defined Reaction Rate Differentiation via the 'ArBr > ArCl' Principle

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the relative reactivity of aryl halides follows the established order ArI > ArBr > ArCl >> ArF [1]. Therefore, 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, bearing one bromo and one chloro substituent, exhibits chemoselectivity for initial coupling at the C-Br bond. This is in contrast to analogs like 1,2-dichloro-3-fluoro-5-methylbenzene, which would have a significantly slower initial coupling step due to the lower reactivity of both C-Cl bonds. The bromo group serves as a 'privileged' leaving group, enabling sequential, site-selective functionalization under mild conditions, a strategy frequently employed for constructing complex molecules from polyhalogenated templates [2].

Suzuki-Miyaura Coupling Chemoselectivity C-C Bond Formation

Procurement Specifications: Quantitative Purity Benchmarks from Independent Suppliers

5-Bromo-1-chloro-3-fluoro-2-methylbenzene (CAS 1806058-46-7) is procurable with defined purity specifications. Independent suppliers report the compound at a standard purity of 97% [1], with some offering 96% material . This provides a quantitative benchmark for procurement, ensuring a consistent starting material for reproducible chemical reactions. In contrast, other positional isomers, such as 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (CAS 1628524-91-3), are often only listed at a lower 95% purity from certain suppliers , which may necessitate additional purification steps and introduce variability into downstream processes.

Quality Control Purity Analysis Procurement

Physicochemical Property Differentiation: Unique Density and Boiling Point Profile

The specific substitution pattern of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene (also named 2-Fluoro-4-bromo-6-chlorotoluene) imparts a distinct physicochemical signature. Experimental data from supplier sources confirm it is a liquid at room temperature with a density of 1.6±0.1 g/cm³ and a boiling point of 214.1±35.0 °C at 760 mmHg [1]. This is in contrast to other isomers of C₇H₅BrClF. For example, 1-(bromomethyl)-2-chloro-3-fluorobenzene is reported as a solid with a melting point of 39-41°C [2]. This fundamental difference in physical state (liquid vs. solid) and thermal behavior is a direct consequence of the specific atomic arrangement and is crucial for its handling, storage, and purification in a laboratory or industrial setting.

Physical Properties Characterization Purity Analysis

Substitution Pattern Impact on Lipophilicity: Comparative LogP Analysis

The arrangement of halogen atoms on the aromatic ring directly influences lipophilicity, a critical parameter in drug design for membrane permeability and metabolic stability. While the specific LogP for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene is not widely reported, the measured LogP values for close constitutional isomers (all with the formula C₇H₅BrClF) can vary significantly. For example, 2-Bromo-5-fluorobenzyl chloride has a reported LogP of 3.33, while 2-Chloro-3-fluorobenzyl bromide has a reported LogP of 3.37 [1]. Other isomers show LogP values ranging from 3.55 to 3.78 [2][3]. This range demonstrates that subtle changes in substitution pattern can lead to a >0.4 Log unit difference (over 2.5x change in partition coefficient), which can significantly impact a drug candidate's pharmacokinetic profile. This data underscores the critical need to select the precise isomer with the desired physicochemical profile, rather than a structurally similar but functionally different analog.

Lipophilicity ADME Drug Design

Best Research and Industrial Application Scenarios for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene


Sequential Functionalization via Chemoselective Cross-Coupling

Leveraging the differential reactivity of C-Br and C-Cl bonds (as per class-level evidence), this compound is ideally suited for synthesizing complex, highly substituted biaryl or heteroaryl structures. The initial coupling occurs selectively at the bromo position under mild Pd catalysis, leaving the chloro group intact for a subsequent, potentially more challenging, second coupling or functionalization step [1]. This is a preferred strategy over analogs like 1,3-dichloro-2-fluoro-5-methylbenzene, which would necessitate harsher conditions for the first bond formation [2].

Synthesis of Fluorinated Drug-Like Scaffolds Requiring High Lipophilicity

Fluorine is a staple in medicinal chemistry for modulating metabolic stability and binding affinity. The presence of bromine, chlorine, and a methyl group on this scaffold ensures a high degree of lipophilicity (class-level inference suggests a LogP between 3.3 and 3.8) [3]. This compound serves as an advanced starting point for building lipophilic cores in drug candidates targeting central nervous system (CNS) disorders or other indications where crossing lipid membranes is essential. Procurement of this specific isomer over other C₇H₅BrClF isomers ensures the intended substitution pattern is preserved in the final drug candidate, avoiding unpredictable shifts in LogP and ADME properties [3].

High-Reproducibility Library Synthesis and Lead Optimization

For medicinal chemistry campaigns requiring the generation of diverse compound libraries, starting material quality is paramount. The commercially established purity of 96-97% for this compound provides a reliable, high-quality input [4]. This high purity minimizes the risk of side reactions and simplifies purification of final compounds, leading to more consistent and interpretable structure-activity relationship (SAR) data. This is a tangible advantage over analogs like 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (CAS 1628524-91-3), which may be available only at 95% purity , potentially introducing variability into the synthesis of compound libraries.

Developing Novel Halogenated Agrochemical Intermediates

Polyhalogenated aromatics are common motifs in modern agrochemicals due to their metabolic stability and unique interactions with biological targets [5]. 5-Bromo-1-chloro-3-fluoro-2-methylbenzene provides a well-defined platform for constructing such active ingredients. Its liquid physical state (boiling point ~214°C) also makes it suitable for standard synthetic operations and purification techniques like distillation [6]. The ability to perform chemoselective modifications on the C-Br bond provides a clear synthetic route to a wide range of functionalized intermediates required for optimizing the activity, selectivity, and environmental profile of new crop protection agents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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